molecular formula C14H16FN B2359403 3-cyclohexyl-5-fluoro-1H-indole CAS No. 1698686-63-3

3-cyclohexyl-5-fluoro-1H-indole

Cat. No. B2359403
CAS RN: 1698686-63-3
M. Wt: 217.287
InChI Key: FCOHNWVSUIFHGR-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-fluoro-1H-indole is a chemical compound with the molecular formula C14H16FN . It is a derivative of indole, a heterocyclic compound that is widely used in various biological applications .


Molecular Structure Analysis

The molecular structure of 3-cyclohexyl-5-fluoro-1H-indole consists of a cyclohexyl group attached to the 3rd position of the indole ring and a fluorine atom attached to the 5th position . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those with a fluoro group, have shown promising antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties . While specific studies on 3-cyclohexyl-5-fluoro-1H-indole are not available, it’s reasonable to speculate that it may also exhibit this property due to the presence of the indole scaffold.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . The presence of the indole nucleus in these compounds allows them to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . The potential of 3-cyclohexyl-5-fluoro-1H-indole in this area could be an interesting avenue for future research.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . This suggests that 3-cyclohexyl-5-fluoro-1H-indole could potentially be used in the development of antioxidant therapies.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that 3-cyclohexyl-5-fluoro-1H-indole could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that 3-cyclohexyl-5-fluoro-1H-indole could potentially be used in the development of new antitubercular agents.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests that 3-cyclohexyl-5-fluoro-1H-indole could potentially be used in the development of new antidiabetic agents.

Safety and Hazards

The safety data sheet for 3-cyclohexyl-5-fluoro-1H-indole suggests that it should be handled with care. In case of inhalation, skin or eye contact, or ingestion, appropriate first aid measures should be taken .

Mechanism of Action

Target of Action

3-Cyclohexyl-5-fluoro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 3-cyclohexyl-5-fluoro-1H-indole may also interact with various targets.

Mode of Action

The exact mode of action of 3-cyclohexyl-5-fluoro-1H-indole is currently unknown. Other indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-cyclohexyl-5-fluoro-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 3-cyclohexyl-5-fluoro-1H-indole may also be involved in similar biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by other indole derivatives , it is likely that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

3-cyclohexyl-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h6-10,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHNWVSUIFHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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